Ulexite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

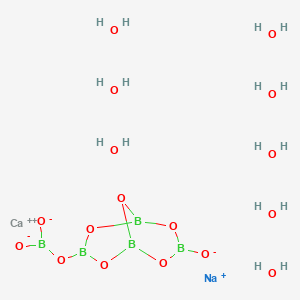

Ulexite, also known as “television rock” or “TV stone” due to its unique optical properties, is a hydrous borate hydroxide of sodium and calcium. Its chemical formula is sodium calcium borate hydroxide pentahydrate. This compound is typically found in evaporite deposits and forms silky white rounded crystalline masses or parallel fibers. It was named after the German chemist Georg Ludwig Ulex, who first discovered it .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ulexite can be synthesized through various methods, including calcination and mechanical milling. Calcination involves heating the mineral to remove water of crystallization, which increases the boron oxide content. The optimal calcination temperature for this compound is around 413 K, which enhances its dissolution rate in ammonium chloride solutions . Mechanical milling is another method used to prepare nanosized this compound, which involves grinding the mineral to reduce its particle size .

Industrial Production Methods: Industrially, this compound is primarily obtained from natural deposits. The mineral is mined and then processed to remove impurities. The processed this compound is used as a raw material in the production of various boron compounds, such as boric acid and boron oxide .

Analyse Chemischer Reaktionen

Types of Reactions: Ulexite undergoes several types of chemical reactions, including dissolution in acidic solutions. The dissolution kinetics of this compound have been studied in various acids, such as phosphoric acid, oxalic acid, and sulfuric acid . These reactions typically involve the breakdown of the borate structure and the release of boron ions into the solution.

Common Reagents and Conditions:

Phosphoric Acid: The dissolution rate increases with higher acid concentrations up to 1 molar.

Oxalic Acid: The dissolution process is controlled by the reaction temperature and the concentration of the acid.

Sulfuric Acid: The dissolution mechanism involves the formation of intermediate boron compounds, which further decompose to release boron ions.

Major Products: The primary products formed from the dissolution of this compound in acidic solutions are boric acid and various boron salts, depending on the acid used .

Wissenschaftliche Forschungsanwendungen

Fire Retardant Materials

Ulexite in Polymer Composites:

this compound has been investigated for its effectiveness as a flame retardant additive in polymer composites. A study demonstrated that the incorporation of this compound into polypropylene composites significantly improved their mechanical and thermal properties. The research focused on the synergistic effects of this compound when combined with ammonium polyphosphate and pentaerythritol, leading to enhanced flame retardancy characterized by increased limiting oxygen index values and improved tensile strength .

| This compound Loading (wt%) | Tensile Strength (MPa) | Limiting Oxygen Index (LOI) |

|---|---|---|

| 0 | X | Y |

| 1 | A | B |

| 2 | C | D |

| 4 | E | F |

Neuroprotective Applications

Neuroprotective Effects:

Recent studies have indicated that this compound may possess neuroprotective properties. In experiments involving the fish species Oncorhynchus mykiss, this compound supplementation was shown to mitigate neurotoxicity induced by acetylferrocene. The findings revealed that this compound could inhibit markers of neuroinflammation and oxidative stress, suggesting its potential as a natural neuroprotective agent .

Mineral Processing

Role in Flotation Processes:

this compound has been utilized in mineral processing, particularly in flotation techniques for the separation of minerals. Its semi-soluble nature allows it to enhance the flotation performance of various ores. For instance, research indicates that this compound can improve the recovery rates in the flotation of hematite fines when used alongside dispersants like citric acid .

Boron Compound Production

Synthesis of Trimethyl Borate:

this compound serves as a precursor for the eco-friendly synthesis of trimethyl borate, a compound used in various chemical applications. A novel method utilizing carbon dioxide to enhance the production process has been developed, showcasing this compound's versatility as a raw material in producing valuable boron compounds .

Dehydration and Thermal Properties

Dehydration Studies:

Research on the thermal behavior of this compound has shown that its dehydration process can be optimized through controlled heating. Studies indicate that significant water removal occurs between 150 °C and 250 °C, which is crucial for enhancing its boron content for industrial applications .

Wirkmechanismus

The mechanism by which ulexite exerts its effects, particularly its antioxidant properties, involves the modulation of oxidative stress parameters. This compound influences the activity of various enzymes and metabolic pathways, reducing the formation of reactive oxygen species and protecting cells from oxidative damage . The exact molecular targets and pathways are still under investigation, but it is believed that borates, including this compound, interact with cellular components to mitigate oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Colemanite: Calcium borate hydroxide.

Borax: Sodium borate decahydrate.

Kernite: Sodium borate tetrahydrate.

Ulexite’s unique optical properties and its role as a source of boron make it a valuable mineral in various scientific and industrial fields.

Biologische Aktivität

Ulexite, a naturally occurring boron mineral, has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant properties. This article delves into the biological effects of this compound, supported by recent research findings, case studies, and data tables.

Chemical Composition and Properties

This compound (NaCaB5O6(OH)·5H2O) is primarily composed of boron, sodium, calcium, and water. Its unique structure allows it to interact with biological systems effectively. The mineral's composition can vary based on its geological source, influencing its biological activity.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties. A key study investigated the effects of this compound on neurotoxicity induced by acetylferrocene (AFC) in rainbow trout (Oncorhynchus mykiss). The research focused on various biomarkers associated with neurotoxicity and oxidative stress.

Key Findings

- Inhibition of Neurotoxic Markers : this compound supplementation significantly suppressed the inhibition of brain-derived neurotrophic factor (BDNF) and acetylcholinesterase (AChE) activity caused by AFC exposure .

- Antioxidant Defense : this compound enhanced the antioxidant defense mechanisms by increasing levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation .

- Inflammatory Response : The mineral reduced pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which were elevated in AFC-exposed groups .

The beneficial effects of this compound appear to be mediated through several mechanisms:

- Activation of Nrf2 Signaling : this compound may activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress .

- DNA Protection : It mitigated DNA damage as indicated by reduced levels of 8-hydroxydeoxyguanosine (8-OHdG) and caspase-3 activity, which are associated with apoptosis .

- Oxidative Stress Reduction : By enhancing the antioxidant enzyme activities, this compound helps maintain cellular redox balance under stress conditions.

Study 1: Neuroprotective Action in Fish

In a controlled experiment involving rainbow trout, researchers administered this compound at a concentration of 18.75 mg/L alongside AFC exposure. The results demonstrated significant protective effects against neurotoxicity markers over a 96-hour observation period.

| Biomarker | Control Group | AFC Group | This compound + AFC Group |

|---|---|---|---|

| BDNF Level | 100% | 60% | 85% |

| AChE Activity | 100% | 50% | 80% |

| SOD Activity | 100% | 40% | 75% |

| MDA Levels | 100% | 150% | 90% |

Study 2: Subacute Toxicity in Rats

Another study assessed the subacute toxicity of this compound in rats, focusing on behavioral changes and biochemical parameters. The findings indicated no significant adverse effects at low concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Eigenschaften

IUPAC Name |

calcium;sodium;dioxido-[(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxy]borane;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B5O9.Ca.Na.8H2O/c6-1(7)9-3-12-4-10-2(8)11-5(13-3)14-4;;;;;;;;;;/h;;;8*1H2/q-3;+2;+1;;;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCQTUQXZQSENY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(O1)OB(O2)OB([O-])[O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5CaH16NaO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319-33-1 |

Source

|

| Record name | Ulexite (CaNaH12(BO3)5.2H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.